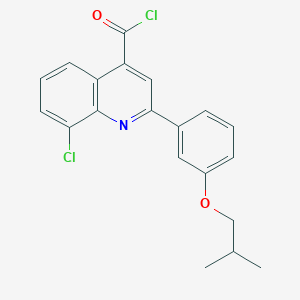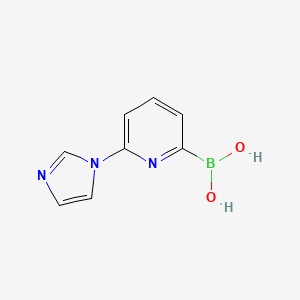
(6-(1H-Imidazol-1-yl)pyridin-2-yl)boronic acid
Übersicht
Beschreibung
“(6-(1H-Imidazol-1-yl)pyridin-2-yl)boronic acid” is a chemical compound with the molecular formula C8H8BN3O2 and a molecular weight of 188.98 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and has become an important synthon in the development of new drugs .
Molecular Structure Analysis
The molecular structure of “this compound” includes an imidazole ring attached to a pyridine ring via a boronic acid group . The InChI code for this compound is 1S/C8H8BN3O2/c13-9(14)6-1-2-7(12-5-6)8-10-3-4-11-8/h1-5,13-14H,(H,10,11) .
Wissenschaftliche Forschungsanwendungen
Synthesis and Ligand Applications
Suzuki Coupling Method : Compounds including 6-(pyrrol-2-yl)-2,2‘-bipyridine and others were synthesized using an in situ generated boronic acid for the Suzuki coupling, showcasing its utility in forming complex molecular structures (Böttger et al., 2012).
Functionalization of Pyridine : The functionalization of pyridine via palladium-catalyzed Suzuki–Miyaura carbon–carbon cross-coupling reaction demonstrates another application in organic synthesis (Zinad et al., 2018).
Catalyst in Organic Reactions
Suzuki–Miyaura Borylation Reaction : This compound is used in palladium-catalyzed Suzuki–Miyaura borylation reactions, crucial in preparing various active agents in pharmaceuticals (Sanghavi et al., 2022).
Microwave-Assisted Synthesis : A method for synthesizing polysubstituted imidazo[1,2-a]pyridine derivatives uses boronic acids in a microwave-assisted process, indicating its role in facilitating efficient synthesis techniques (Koubachi et al., 2007).
Formation of Complex Molecules
Synthesis of Complex Ligands : The synthesis of compounds like 2,4,6-Tris(1H-imidazo[4,5-c]pyridin-2-yl)pyridine underlines the role of boronic acid derivatives in constructing intricate molecular structures (Chen Zi-yun, 2008).
Fabrication of Luminescent Metal Complexes : Boronic acid derivatives are used in the fabrication of luminescent transition metal complexes, showcasing their potential in materials science and optoelectronics (Zhang et al., 2018).
Biochemical Research
- Photophysical Investigation in Liposome Models : The imidazo[1,5-a]pyridine scaffold, including boronic acid derivatives, has been investigated for its photophysical properties, indicating its potential use in biochemical and cellular studies (Renno et al., 2022).
Zukünftige Richtungen
Imidazole derivatives, including “(6-(1H-Imidazol-1-yl)pyridin-2-yl)boronic acid”, have potential for further exploration due to their broad range of chemical and biological properties . They could be investigated for their potential in the development of new drugs for various therapeutic applications .
Wirkmechanismus
Target of Action
Compounds containing the imidazole moiety have been known to target a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives have been reported to exhibit a broad range of chemical and biological properties . They have been used as important synthons in the development of new drugs .
Biochemical Pathways
Imidazole derivatives have been known to affect various biochemical pathways due to their broad range of chemical and biological properties .
Pharmacokinetics
Imidazole is known to be a white or colorless solid that is highly soluble in water and other polar solvents , which could potentially influence its bioavailability.
Result of Action
Imidazole derivatives have been known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
The solubility of imidazole in water and other polar solvents could potentially influence its action in different environments.
Biochemische Analyse
Biochemical Properties
(6-(1H-Imidazol-1-yl)pyridin-2-yl)boronic acid plays a crucial role in biochemical reactions, particularly in the inhibition of certain enzymes. The boronic acid group in this compound is known to form reversible covalent bonds with the active sites of serine proteases and other enzymes that contain nucleophilic residues. This interaction can inhibit the enzyme’s activity, making this compound a valuable tool in studying enzyme function and regulation. Additionally, this compound can interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, further influencing biochemical pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of kinases and phosphatases, leading to alterations in phosphorylation states and downstream signaling events. Furthermore, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity by forming reversible covalent bonds with active site residues. This interaction can block substrate access and prevent enzymatic catalysis. Additionally, this compound can bind to specific biomolecules, altering their conformation and function. This binding can lead to changes in gene expression, enzyme activity, and protein-protein interactions, ultimately affecting cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its inhibitory activity. Long-term exposure to this compound can result in sustained changes in cellular signaling and metabolism, highlighting the importance of monitoring its stability in experimental setups .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can selectively inhibit target enzymes and modulate cellular processes without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including cellular damage and disruption of normal physiological functions. These dosage-dependent effects underscore the importance of optimizing the concentration of this compound in experimental studies to achieve desired outcomes while minimizing adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites. Additionally, this compound can affect the balance of metabolic pathways, potentially altering cellular energy homeostasis and biosynthetic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target cells and tissues, influencing its bioavailability and efficacy. Understanding the transport mechanisms of this compound is essential for optimizing its use in biochemical research and therapeutic applications .
Subcellular Localization
The subcellular localization of this compound is a critical factor that determines its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. The localization of this compound can influence its interactions with biomolecules and its overall impact on cellular processes. Studies have shown that this compound can accumulate in the nucleus, cytoplasm, or other organelles, depending on the experimental conditions and cellular context .
Eigenschaften
IUPAC Name |
(6-imidazol-1-ylpyridin-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BN3O2/c13-9(14)7-2-1-3-8(11-7)12-5-4-10-6-12/h1-6,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRBMUGGBWXYEGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC(=CC=C1)N2C=CN=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90671283 | |
| Record name | [6-(1H-Imidazol-1-yl)pyridin-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90671283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1163707-69-4 | |
| Record name | [6-(1H-Imidazol-1-yl)pyridin-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90671283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


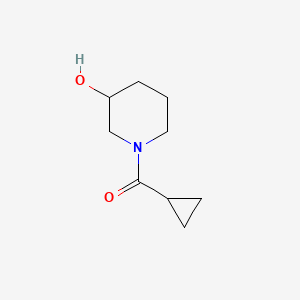
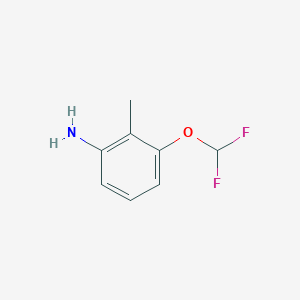
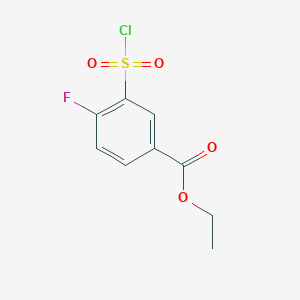
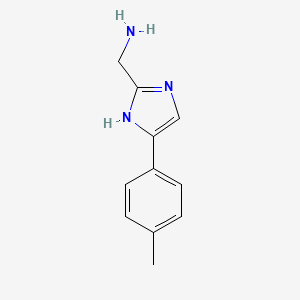

![[2-(Phenoxymethyl)phenyl]methanamine hydrochloride](/img/structure/B1452696.png)
![3-(trifluoromethyl)-N-[3-(trifluoromethyl)cyclohexyl]cyclohexan-1-amine](/img/structure/B1452697.png)
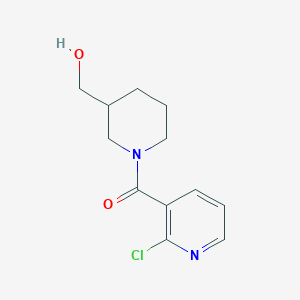

![3-Cyclopropyl-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B1452701.png)
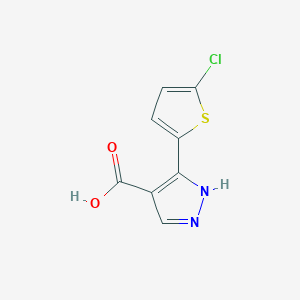
![2-[4-(Cyclohexylamino)phenyl]acetonitrile](/img/structure/B1452705.png)
